molecular formula C13H16O3 B038118 3-(Benzyloxy)-4,4-dimethyloxolan-2-one CAS No. 117895-47-3

3-(Benzyloxy)-4,4-dimethyloxolan-2-one

Katalognummer B038118
CAS-Nummer: 117895-47-3
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: VHSFUNYRPRTDAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-4,4-dimethyloxolan-2-one, also known as BDO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDO belongs to the family of oxolanes and is widely used in the field of organic chemistry.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is not well understood. However, it is believed that 3-(Benzyloxy)-4,4-dimethyloxolan-2-one acts as a Lewis acid catalyst, which promotes the reaction between two or more molecules. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has also been shown to act as a hydrogen bond acceptor, which facilitates the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects:
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is relatively non-toxic and has low environmental impact. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has also been shown to have good biocompatibility, making it a promising candidate for biomedical applications.

Vorteile Und Einschränkungen Für Laborexperimente

3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several advantages for lab experiments, including its high solubility in a wide range of solvents, low toxicity, and low environmental impact. However, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has some limitations, such as its relatively high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research and development of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one's potential applications in the biomedical field, particularly in the development of biodegradable polymers for drug delivery and tissue engineering. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one.
Conclusion:
In conclusion, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is a unique and versatile chemical compound that has gained significant attention in the scientific community. It has several advantages for lab experiments and has shown promising results in various scientific research applications. Further research is needed to fully understand the potential of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one and its future directions.

Synthesemethoden

3-(Benzyloxy)-4,4-dimethyloxolan-2-one can be synthesized by using a variety of methods, including the reaction of benzyl alcohol with 2,2-dimethyloxirane in the presence of a catalyst such as zinc chloride. Another method involves the reaction of benzyl alcohol with tetrahydrofuran in the presence of a base such as sodium hydroxide. The yield of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-4,4-dimethyloxolan-2-one has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 3-(Benzyloxy)-4,4-dimethyloxolan-2-one is also used as a solvent in organic reactions due to its excellent solubility properties. Additionally, 3-(Benzyloxy)-4,4-dimethyloxolan-2-one has shown promising results in the development of biodegradable polymers, which have a wide range of applications in the biomedical field.

Eigenschaften

CAS-Nummer

117895-47-3

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

4,4-dimethyl-3-phenylmethoxyoxolan-2-one

InChI

InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI-Schlüssel

VHSFUNYRPRTDAA-UHFFFAOYSA-N

SMILES

CC1(COC(=O)C1OCC2=CC=CC=C2)C

Kanonische SMILES

CC1(COC(=O)C1OCC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.